An In-depth Technical Guide to Lauryl Stearate and its Synonyms in Scientific Literature
An In-depth Technical Guide to Lauryl Stearate and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lauryl Stearate, its synonyms, and its applications in scientific research, with a particular focus on drug development. This document details its physicochemical properties, experimental protocols for its use in formulations, and potential signaling pathway interactions.
Nomenclature and Synonyms of Lauryl Stearate
Lauryl Stearate is a fatty acid ester with a variety of synonyms used across scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and accurate identification of the compound.
| Identifier Type | Identifier |
| Common Name | Lauryl Stearate |
| IUPAC Name | dodecyl octadecanoate[1] |
| CAS Number | 5303-25-3[2][3][4] |
| Molecular Formula | C30H60O2[1][3][4] |
| Other Synonyms | Dodecyl stearate[1][2][3], Octadecanoic acid, dodecyl ester[1][2][3], Stearic acid, dodecyl ester[1][3] |
Physicochemical Properties
The physicochemical properties of Lauryl Stearate are essential for its application in various formulations, influencing factors such as solubility, stability, and release characteristics.
| Property | Value | Source |
| Molecular Weight | 452.8 g/mol | [1][5][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 40.0 to 42.0 °C | [6] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 g/cm³ | [7] |
Experimental Protocols
Lauryl Stearate is utilized in various pharmaceutical formulations, primarily in solid lipid nanoparticles (SLNs) for drug delivery and as a lubricant in tablet manufacturing.
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for encapsulating lipophilic drugs.
Materials:
-
Lauryl Stearate (as the solid lipid)
-
Drug to be encapsulated (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified water
Equipment:
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High-shear homogenizer
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Probe sonicator
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Water bath
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Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the Lauryl Stearate by heating it to approximately 5-10°C above its melting point (around 50-55°C) in a beaker placed in a water bath.
-
Dissolve the lipophilic drug in the molten Lauryl Stearate with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring at a moderate speed using a magnetic stirrer.
-
After the complete addition of the aqueous phase, subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Sonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size (typically 5-15 minutes).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to solidify and form the SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by redispersion in purified water.
-
Caption: Workflow for the preparation of Lauryl Stearate-based Solid Lipid Nanoparticles.
This protocol provides a general method for the quantification of Lauryl Stearate in a semi-solid formulation, such as a cream, using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).
Materials and Reagents:
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Cream formulation containing Lauryl Stearate
-
Lauryl Stearate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
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Ammonium acetate
Instrumentation:
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HPLC system equipped with an ELSD
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Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used, starting with a lower percentage of Mobile Phase B and increasing over time to elute the lipophilic Lauryl Stearate. An example gradient could be: 0-5 min (70% B), 5-15 min (70-95% B), 15-20 min (95% B), 20-25 min (95-70% B).
-
-
Preparation of Standard Solutions:
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Accurately weigh a known amount of Lauryl Stearate reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of Lauryl Stearate in the sample.
-
-
Sample Preparation:
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Accurately weigh a known amount of the cream formulation into a centrifuge tube.
-
Add a known volume of methanol and vortex vigorously for several minutes to extract the Lauryl Stearate.
-
Centrifuge the mixture to separate the precipitated cream components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-ELSD Analysis:
-
Set the HPLC and ELSD parameters. Typical ELSD settings include a drift tube temperature of 50-70°C and a nebulizing gas (nitrogen) pressure of 3-4 bar.
-
Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the Lauryl Stearate standards against their concentrations.
-
Determine the concentration of Lauryl Stearate in the sample solution from the calibration curve and calculate the amount in the original cream formulation.
-
Caption: General workflow for quantifying Lauryl Stearate in a cream formulation using HPLC-ELSD.
Potential Signaling Pathway Interactions
While direct studies on the signaling pathways affected by Lauryl Stearate are limited, its components, lauric acid and stearic acid, are known to interact with various cellular signaling pathways, particularly those involved in lipid metabolism and inflammation. It is plausible that Lauryl Stearate, upon hydrolysis, could influence these pathways.
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[8][9][10] The activation of PPARs can lead to the regulation of genes involved in fatty acid uptake, oxidation, and storage.
Caption: Hypothetical pathway of Lauryl Stearate influencing PPAR-mediated gene expression.
Some fatty acids have been shown to modulate inflammatory responses by affecting the NF-κB signaling pathway.[2][6][11] This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium lauryl sulphate alters the mRNA expression of lipid-metabolizing enzymes and PPAR signalling in normal human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
